molecular formula C27H46 B12106078 C27 17A-Hopane (Tm)

C27 17A-Hopane (Tm)

Cat. No.: B12106078
M. Wt: 370.7 g/mol
InChI Key: WPKYQECPNNWDJY-UHFFFAOYSA-N
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Description

C27 17α-Hopane (Tm), chemically designated as 5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene (C₂₇H₄₆, molecular weight 370.70 g/mol), is a tricyclic terpenoid biomarker widely utilized in organic geochemistry . Its structure features a 17α(H) configuration (Figure 1), distinguishing it from other hopanoids. Tm is derived from bacterial membrane lipids and preserved in sedimentary rocks, making it a critical indicator of organic matter maturity and depositional environments .

Properties

IUPAC Name

5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-23(2)14-8-16-25(4)20(23)13-18-27(6)22(25)11-10-21-24(3)15-7-9-19(24)12-17-26(21,27)5/h19-22H,7-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYQECPNNWDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968359
Record name 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53584-59-1
Record name 5a,5b,8,8,11a,13b-Hexamethylicosahydro-1H-cyclopenta[a]chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27 17A-Hopane ™ typically involves the cyclization of squalene, a triterpene precursor, through a series of enzymatic or chemical reactions . The process includes:

Industrial Production Methods

Industrial production of C27 17A-Hopane ™ is less common due to its natural abundance in geological samples. extraction from crude oils and hydrocarbon source rocks is a viable method. The process involves:

Chemical Reactions Analysis

Structural Characteristics and Stability

Molecular formula : C₂₇H₄₆ ( )
Key stereochemistry : 17α(H),21β(H) configuration ( ).

Tm belongs to the hopane family, characterized by a pentacyclic triterpenoid skeleton. Its stability arises from the thermodynamically favored 17α(H),21β(H) stereochemistry, which becomes dominant during thermal maturation of organic matter ( ).

PropertyValue/DescriptionSource
Molecular Weight370.7 g/mol
Stability Ranking*ab > ba > bb > aa
Diagnostic Fragmentm/z 191 (GC-MS)

*Thermodynamic stability of hopane stereoisomers ( ).

Diagenetic and Thermal Reactions

Tm forms via diagenetic alteration of bacteriohopanepolyols (BHPs) in anaerobic sedimentary environments. Key reactions include:

(a) Stereochemical Isomerization

  • bb → ba → ab pathway : Immature organic matter contains unstable 17β(H),21β(H)-hopane (bb), which converts to 17β(H),21α(H)-moretane (ba) and finally to 17α(H),21β(H)-hopane (ab, Tm) under thermal stress ( ).

  • Kinetic control : Activation energy for ab-hopane formation is ~50 kcal/mol, favoring its dominance in thermally mature samples ( ).

(b) Side-Chain Degradation

Tm is a trisnorhopane, lacking three methyl groups (C-22, C-29, C-30) compared to C₃₀ hopane. This degradation occurs via:

  • Microbial β-oxidation of extended side chains ( ).

  • Acid-catalyzed cleavage during early diagenesis ( ).

(a) Ts/(Ts + Tm) Ratio

  • Ts : 18α(H)-22,29,30-trisnorneohopane

  • Tm : 17α(H)-22,29,30-trisnorhopane

Maturity StageTs/(Ts + Tm) RangeInterpretation
Immature<0.5Low thermal exposure
Peak Oil0.5–0.6Moderate maturity
Post-Mature>0.6High thermal stress

This ratio increases with thermal maturity due to preferential degradation of Tm over Ts ( ).

(b) Paleoredox Proxies

Elevated Tm concentrations correlate with euxinic (anoxic, sulfidic) depositional environments, as seen in Permian-Triassic boundary sediments ( ).

Synthetic and Rearrangement Pathways

While Tm primarily forms naturally, laboratory synthesis involves:

  • Acid-catalyzed rearrangements : Treating BHPs with HCl/methanol yields Tm analogs via methyl migration and side-chain loss ( ).

  • Catalytic hydrogenation : Partially saturated hopanoids undergo dehydrogenation to form aromatic derivatives under high-temperature conditions ( ).

Natural Occurrence

Tm has been identified in:

  • Plants : Goniophlebium niponicum, Lindsaea trichomanoides ( ).

  • Sedimentary rocks : Marine shales and carbonate-rich deposits ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Hopanoids

C27 18α(H)-Trisnorneohopane (Ts)

Ts shares the same carbon skeleton as Tm but differs in the 18α(H) configuration (vs. Tm’s 17α(H)) (Figure 1). This structural variation significantly impacts their thermal stability and geochemical applications:

Key Differences (Table 2):
Parameter Tm Ts
Configuration 17α(H),21β(H) 18α(H),21β(H)
Thermal Stability Less stable than Ts More stable than Tm
Maturity Indicator Ts/(Ts+Tm) ↑ with maturity Dominant in mature samples
Source Influence High (peat/acidic clay) Less source-dependent
  • Ts/(Ts+Tm) Ratio : This ratio increases with thermal maturity due to the preferential preservation of Ts over Tm . For example, in the Kharir oilfields, Ts/Tm ratios range from 1.20 to 2.03 in mature oils . However, this ratio is sensitive to organic facies and clay catalysis, which can reverse trends in specific settings (e.g., coal samples) .

C27 17β(H)-Trisnorhopane (βTm)

βTm is a structural isomer of Tm with a 17β(H) configuration. It is thermally less stable than Tm and typically diminishes with increasing maturity. In coal samples from the Zhangjialiang Mine, βTm decreases from 320 to 278 µg/g tSOM as maturity progresses (0.73–0.9 %Rm), while Tm increases . This inverse relationship highlights βTm’s role as a precursor to Tm during kerogen conversion .

C30-Hopane

C30-Hopane (C₃₀H₅₂) is a pentacyclic hopane often serving as the main peak in terpane distributions (Figure 2). Unlike Tm and Ts, it is less influenced by maturity but reflects bacterial input and redox conditions . For instance, in Albertine Graben crude oils, C30-hopane dominates terpane profiles, with C31–C35 homologs showing sequential decreases .

Maturity Assessment

  • Tm vs. Ts : While Ts/(Ts+Tm) is a widely used maturity parameter, its reliability is restricted to samples from the same source rock due to variations in bacterial lipid precursors .
  • C30-Hopane: Not a direct maturity marker but correlates with microbial activity in euxinic environments .

Case Studies

  • Coal Maturity: In the Zhangjialiang No. 2 coal, Tm abundance exceeds Ts (Ts/(Ts+Tm) = 0.05–0.20), indicating low maturity .
  • Oil Migration : In the Kharir oilfields, Ts/Tm > 1.2 confirms expulsion during the main oil generation stage .

Data Tables

Table 3: Comparison of Hopanoid Ratios in Selected Studies

Location/Study Ts/(Ts+Tm) C30-Hopane Dominance Maturity Stage Source
Kharir Oilfields 1.20–2.03 Yes Mature
Zhangjialiang Coal 0.05–0.20 No (C31 moretanes) Immature
Albertine Graben Oils 0.57–0.62 Yes Main Generation

Q & A

Q. How to integrate Tm data into basin-scale petroleum system models?

  • Workflow :

Map spatial trends in Ts/Tm ratios across reservoir compartments.

Calbrate 1D/2D basin models with kinetic parameters for hopanoid isomerization.

Use machine learning (e.g., random forest) to predict undiscovered plays based on Tm anomalies .

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